molecular formula C11H16O B3422507 Phenol, 4-(1-methylbutyl)- CAS No. 25735-67-5

Phenol, 4-(1-methylbutyl)-

Cat. No.: B3422507
CAS No.: 25735-67-5
M. Wt: 164.24 g/mol
InChI Key: JTHGIRIGZAGNOX-UHFFFAOYSA-N
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Description

Phenol, 4-(1-methylbutyl)-, also known as 4-(1-METHYLBUTYL)PHENOL, is an organic compound with the molecular formula C11H16O . It has a molecular weight of 164.24 .


Synthesis Analysis

While specific synthesis methods for Phenol, 4-(1-methylbutyl)- were not found, phenolic compounds in general are formed by replacing one hydrogen atom from an aromatic hydrocarbon with a hydroxyl group .


Molecular Structure Analysis

The molecular structure of Phenol, 4-(1-methylbutyl)- consists of a phenol group attached to a 1-methylbutyl group . The phenol group consists of a hydroxyl (-OH) group attached to a benzene ring, and the 1-methylbutyl group is a branched alkyl group .


Chemical Reactions Analysis

Phenols, including Phenol, 4-(1-methylbutyl)-, are highly reactive substrates for electrophilic aromatic substitution reactions . They can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical and Chemical Properties Analysis

Phenols are colorless liquids or solids that often turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Due to the ability to form hydrogen bonding, phenols are readily soluble in water .

Mechanism of Action

Phenol is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis. In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

While specific safety and hazard information for Phenol, 4-(1-methylbutyl)- was not found, phenols in general are known to be toxic and corrosive. They can cause damage to the skin, eyes, and respiratory tract .

Properties

IUPAC Name

4-pentan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-9(2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHGIRIGZAGNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904255
Record name 4-(1-Methylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-06-4, 25735-67-5
Record name 4-(1-Methylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(1-methylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-sec-Amylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(1-methylbutyl)-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7947
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-sec-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(1-Methylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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